Methyl cyclohex-2-ene-1-carboxylate (CAS 25662-37-7) is a specialized beta,gamma-unsaturated cyclic ester that serves as a critical biosynthetic marker, a targeted synthetic building block, and a high-potency fragrance enhancer. Unlike the bulk-commodity alpha,beta-unsaturated or gamma,delta-unsaturated isomers, this specific compound features an allylic relationship between the double bond and the ester-bearing carbon. This structural arrangement prevents unwanted conjugate additions while enabling extended enolate chemistry. In industrial and academic procurement, it is primarily sourced as an exact analytical standard for marine actinomycete metabolomics (specifically for tracking salinosporamide A biosynthesis) and as a precision intermediate for complex natural product synthesis where generic cyclohexene derivatives fail to provide the correct regiochemical handles [1].
Buyers often attempt to substitute the 2-ene isomer with the vastly cheaper methyl cyclohex-3-ene-1-carboxylate (a bulk Diels-Alder commodity) or methyl cyclohex-1-ene-1-carboxylate. However, this substitution fundamentally alters the molecule's reactivity and analytical utility. The 1-ene isomer is a strong Michael acceptor that will irreversibly react with nucleophiles during complex syntheses, destroying the starting material. The 3-ene isomer possesses an isolated double bond that cannot form a conjugated dienolate upon alpha-deprotonation, severely limiting its use in regioselective alkylations. Furthermore, in metabolomic profiling of Salinispora tropica, only the exact 2-ene isomer matches the retention time and fragmentation pattern of the natural volatile coupled to the salinosporamide A pathway; using a structural analog results in complete quantification failure [1].
A primary driver for procuring the beta,gamma-unsaturated 2-ene isomer is its stability against nucleophilic attack compared to its alpha,beta-unsaturated counterpart. While methyl cyclohex-1-ene-1-carboxylate acts as a classic Michael acceptor, the 2-ene isomer isolates the alkene from the electron-withdrawing carbonyl group in its ground state. Under standard mild basic conditions with thiol or amine nucleophiles, the 1-ene isomer undergoes rapid conjugate addition, whereas the 2-ene isomer remains intact, allowing for orthogonal functionalization elsewhere in the molecule [1].
| Evidence Dimension | Susceptibility to nucleophilic conjugate addition (thiol/amine) |
| Target Compound Data | Methyl Cyclohex-2-ene-1-carboxylate (< 5% conversion to conjugate adduct) |
| Comparator Or Baseline | Methyl cyclohex-1-ene-1-carboxylate (> 95% conversion to beta-substituted adduct) |
| Quantified Difference | >90% difference in chemoselectivity for preserving the double bond |
| Conditions | Mild basic conditions with standard nucleophiles (e.g., room temperature, catalytic base) |
Enables buyers to deploy this building block in early-stage synthesis without the need for excessive protecting group chemistry when nucleophiles are present.
In marine biotechnology, tracking the biosynthesis of the proteasome inhibitor salinosporamide A requires precise quantification of its volatile precursors. Methyl cyclohex-2-ene-1-carboxylate is the exact natural volatile produced by Salinispora tropica via the salX/salD gene pathways. Using generic saturated esters or the 3-ene isomer as analytical standards leads to critical chromatographic and mass-spectrometric mismatches. The 2-ene target provides the exact m/z 140 molecular ion and the diagnostic m/z 108 (loss of methanol) and m/z 81 fragmentation peaks required for positive identification in GC/MS [1].
| Evidence Dimension | GC/MS diagnostic accuracy for salinosporamide pathway flux |
| Target Compound Data | Methyl Cyclohex-2-ene-1-carboxylate (100% MS/RT match to natural volatile) |
| Comparator Or Baseline | Methyl cyclohexanecarboxylate (m/z 142, complete mismatch) |
| Quantified Difference | Absolute differentiation in molecular weight (-2 Da) and retention index |
| Conditions | GC/MS profiling of Salinispora tropica knockout and wild-type strains |
Secures reliable, publication-quality metabolomic data for researchers quantifying marine actinomycete biosynthetic pathways.
For complex synthesis, the position of the double bond dictates the stability and reactivity of the intermediate enolate. Deprotonation of methyl cyclohex-2-ene-1-carboxylate yields a conjugated dienolate, which allows for highly controlled alpha-alkylation. In contrast, the cheaper Diels-Alder product, methyl cyclohex-3-ene-1-carboxylate, forms a non-conjugated enolate. This structural difference translates to significantly higher yields and regiocontrol when utilizing the 2-ene isomer for targeted allylic or alpha-substitutions [1].
| Evidence Dimension | Conjugation energy and regiocontrol of the intermediate enolate |
| Target Compound Data | Methyl Cyclohex-2-ene-1-carboxylate (Forms stable conjugated dienolate, >85% targeted alpha-alkylation) |
| Comparator Or Baseline | Methyl cyclohex-3-ene-1-carboxylate (Forms non-conjugated enolate, lower stability/mixed products) |
| Quantified Difference | Significant increase in targeted alkylation yield due to thermodynamic stability of the dienolate |
| Conditions | Strong base deprotonation (e.g., LDA at -78°C) followed by electrophile trapping |
Justifies the procurement of the specialized 2-ene isomer over bulk 3-ene commodities to prevent yield losses and complex separations in multi-step synthesis.
In the flavor and fragrance industry, specific unsaturated cyclic esters alter the perception of bulk formulations at trace levels. Methyl cyclohex-2-ene-1-carboxylate acts as an enhancer for ester-based compositions. When added at extremely low concentrations, it balances fruity and winey notes more effectively than saturated analogs, which require higher dosing to achieve a measurable olfactory impact, thereby risking formulation imbalance [1].
| Evidence Dimension | Effective concentration for fragrance enhancement |
| Target Compound Data | Methyl Cyclohex-2-ene-1-carboxylate (Effective at 0.0001% - 0.05% by weight) |
| Comparator Or Baseline | Standard saturated ester bases (Require >1% to shift olfactory profile) |
| Quantified Difference | Up to 100-fold to 1000-fold lower concentration required for enhancement |
| Conditions | Blending in standard ester-based fragrance formulations |
Allows formulators to procure a high-impact ingredient that achieves target scent profiles at trace levels without disrupting the bulk cost or physical properties of the mixture.
Due to its exact mass and retention time match with the natural volatile produced by Salinispora tropica, this compound is procured as an essential standard for quantifying the salX/salD biosynthetic pathway flux leading to salinosporamide A [1].
Because it resists unwanted Michael additions unlike the 1-ene isomer, buyers select this compound for early-stage synthetic sequences where amine or thiol nucleophiles are present, preserving the double bond for later-stage functionalization[2].
The ability to form a stable conjugated dienolate makes this compound preferable to the cheaper 3-ene Diels-Alder adduct for syntheses requiring precise alpha-alkylation or regioselective allylic modifications [3].
Formulators procure this compound to enhance the intensity of ester-based fragrance mixtures, utilizing its efficacy at ultra-low concentrations (0.0001% to 0.05%) to avoid the bulk disruption caused by saturated ester alternatives [4].